Enhanced Lipiodol Solubility Enables Intraarterial Chemoembolization (TACE) for Hepatocellular Carcinoma
Ethylbromopyruvate (EBP) exhibits a critical physicochemical differentiation from 3-bromopyruvate (3-BrPA) that enables its use in lipid-based intraarterial formulations for hepatocellular carcinoma (HCC) therapy. Unlike 3-BrPA, which is unstable and highly reactive in water, EBP dissolves in Lipiodol, an iodized oil contrast medium, forming a stable emulsion suitable for transarterial chemoembolization (TACE) [1]. This property is directly linked to the ethyl ester moiety, which increases lipophilicity and reduces aqueous instability [2].
| Evidence Dimension | Solubility in Lipiodol (iodized oil) for TACE formulation |
|---|---|
| Target Compound Data | Soluble in Lipiodol; forms stable emulsion for intraarterial delivery |
| Comparator Or Baseline | 3-Bromopyruvate: insoluble/unstable in Lipiodol; aqueous instability limits formulation options |
| Quantified Difference | Qualitative difference: enables TACE vs. not feasible |
| Conditions | Physicochemical characterization; formulation development for VX2 rabbit liver tumor model |
Why This Matters
This differential solubility directly dictates the choice of compound for image-guided interventional oncology applications, where 3-BrPA cannot be used.
- [1] Choi YH, Chung JW, Son KR, So YH, Kim W, Yoon CJ, et al. Novel intraarterial therapy for liver cancer using ethylbromopyruvate dissolved in an iodized oil. Acad Radiol. 2011 Apr;18(4):471-8. View Source
- [2] Thesis: Antitumor Effect of Lipiodol-based Ethyl bromopyruvate Formulation. Korea University Graduate School, 2009. View Source
